molecular formula C10H11N3O2 B13535929 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

Cat. No.: B13535929
M. Wt: 205.21 g/mol
InChI Key: WPANVLINDRIKCR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol (calculated). The compound’s structure is critical in medicinal chemistry due to the pyrazolopyridine scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-5-9-8(12-13)3-7(4-11-9)10(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

WPANVLINDRIKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Using β-Dicarbonyl Compounds

  • Starting materials: 2-aminopyridine or its derivatives and β-dicarbonyl compounds such as methyl acetoacetate.
  • Reaction conditions: Reflux in acetic acid or ethanol with catalytic acid; sometimes in the presence of sodium nitrite under acidic conditions to facilitate diazotization and cyclization.
  • Outcome: Formation of the pyrazolo[4,3-b]pyridine ring system with an ester group at the 6-position.

This method is supported by patent CN102911174A, which describes the synthesis of related pyrazolo[4,3-b]pyridine-3-carboxylic acid esters using intermediates and sodium nitrite under mild acidic conditions with high yields (>90%).

Introduction of the Isopropyl Group at the 2-Position

The 2-(propan-2-yl) substituent is typically introduced via alkylation or by using substituted β-dicarbonyl compounds containing the isopropyl group.

  • Method A: Use of methyl acetoacetate derivatives bearing an isopropyl group in the alkyl side chain during the initial condensation step.
  • Method B: Direct alkylation of the pyrazolo[4,3-b]pyridine intermediate at the 2-position with isopropyl halides under basic conditions.

The patent CN102911174A suggests that controlling the molar ratios of reactants such as methyl acetoacetate and alkali is crucial to optimize yield and substitution patterns.

Functionalization to Carboxylic Acid at the 6-Position

The carboxylic acid group at the 6-position is often introduced via:

  • Step 1: Formation of the corresponding ester (ethyl or methyl ester) during the cyclization step.
  • Step 2: Hydrolysis of the ester under acidic or basic conditions to yield the free carboxylic acid.

This two-step approach allows for easier purification and higher yields. Hydrolysis conditions typically involve refluxing with aqueous acid (dilute sulfuric or hydrochloric acid) or base (NaOH), followed by acidification to precipitate the carboxylic acid.

Representative Synthetic Procedure (Based on Patent CN102911174A)

Step Reagents & Conditions Description Yield (%)
1 Compound V (intermediate), sodium nitrite, dilute sulfuric acid, 0 to 5 °C Diazotization and cyclization to form pyrazolo[4,3-b]pyridine ester >90
2 Hydrolysis with dilute HCl or H2SO4, reflux Conversion of ester to carboxylic acid High
3 Alkylation with isopropyl halide (if needed) under basic conditions Introduction of 2-(propan-2-yl) substituent Moderate to high

Alternative Synthetic Routes and Related Compounds

While direct literature on 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is limited, related pyrazolo[4,3-b]pyridine derivatives have been synthesized via:

  • Multicomponent reactions: Combining hydrazines, β-ketonitriles, and β-diketones under solvent-free or reflux conditions to yield regioselective pyrazolo[3,4-b]pyridine derivatives.
  • Oxidative cyclization: Using molecular oxygen as oxidant in the presence of acetic acid to form pyrazolopyridine cores.
  • Functional group transformations: Conversion of esters to amides or other derivatives to modulate biological activity.

These methods provide insights into the versatility of synthetic strategies applicable to the target compound.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Diazotization-Cyclization Sodium nitrite, dilute acid, low temp (0-5 °C) Mild conditions, high yield Requires careful temp control
β-Dicarbonyl Condensation 2-Aminopyridine, methyl acetoacetate, acid reflux Straightforward, scalable May need purification steps
Alkylation Isopropyl halide, base (NaH, K2CO3), solvent Direct substitution Possible side reactions
Hydrolysis Dilute HCl or H2SO4, reflux Efficient ester to acid conversion Requires acid/base handling
Multicomponent Reactions Hydrazine, β-ketonitrile, β-diketone, solvent-free or reflux Regioselective, solvent-free Limited to related regioisomers

Research Findings and Notes

  • The use of sodium nitrite in acidic medium at low temperature is critical for smooth diazotization and cyclization steps, leading to high yields and purity.
  • Control of molar ratios between intermediates and reagents such as methyl acetoacetate and alkali bases affects regioselectivity and substitution patterns.
  • Ester intermediates are preferred for ease of purification and handling before hydrolysis to the carboxylic acid.
  • Alternative synthetic strategies employing oxidative dehydrogenation and cyclization under oxygen atmosphere have been reported for related pyrazolo derivatives, offering environmentally friendly options.
  • Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups and substitution patterns in intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[4,3-b]pyridine core : A fused bicyclic system combining pyrazole and pyridine rings.
  • Isopropyl substituent : Enhances lipophilicity and influences binding interactions.
  • Carboxylic acid group : Provides hydrogen-bonding capability and solubility modulation.

Comparison with Similar Compounds

The following section compares the target compound with structurally analogous pyrazolopyridine and related heterocyclic carboxylic acids.

Structural Analogues

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Reference
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid C₁₀H₁₃N₃O₂ 207.23 2-isopropyl, 6-COOH Reference compound
2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid C₈H₇N₃O₂ 177.16 2-methyl, 6-COOH Smaller alkyl group; reduced lipophilicity
1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid C₇H₅N₃O₂ 163.14 6-COOH Lacks substituent at position 2; lower steric hindrance
6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₄H₁₃N₃O₃ 271.27 1-isopropyl, 4-COOH, 6-furan Different ring junction ([3,4-b] vs. [4,3-b]); furan adds π-π stacking potential
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C₉H₈N₂O₂ 176.17 6-methyl, 5-COOH Pyrrolo[2,3-b]pyridine core instead of pyrazolo

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Solubility (Predicted) LogP pKa (COOH) Stability Reference
Target compound Moderate (aqueous/organic) 1.5 ~3.5 Stable under inert conditions
2-Methyl analogue Higher aqueous solubility 0.9 ~3.2 Sensitive to oxidation
1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid High aqueous solubility -0.3 ~2.8 Prone to decarboxylation at high temps
6-(Furan-2-yl) analogue Low aqueous solubility 2.1 ~3.8 Light-sensitive due to furan

Key Observations :

  • The isopropyl group in the target compound increases logP compared to the methyl analogue, suggesting better membrane permeability .
  • Carboxylic acid positioning (e.g., 4- vs. 6-) alters hydrogen-bonding networks and solubility .
  • Ring junction differences (e.g., pyrazolo[4,3-b] vs. pyrrolo[2,3-b]) impact aromatic stacking and electronic properties .

Biological Activity

2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, antiproliferative effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives followed by carboxylation reactions to introduce the carboxylic acid functional group. The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity.

Biological Activity Overview

The biological activity of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has been evaluated in several studies focusing on its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

  • Cell Lines Tested : The compound has shown significant antiproliferative activity against several human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • MV4-11 (leukemia)
    • K562 (chronic myeloid leukemia) .
  • Mechanism of Action :
    • The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
    • It also affects microtubule dynamics, which is critical for cell division, indicating a potential mechanism similar to that of known tubulin inhibitors .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the pyrazolo[4,3-b]pyridine scaffold significantly influence biological activity. For instance:

  • Increasing the bulkiness at the 4-position generally reduces antiproliferative activity.
  • Substituents such as hydroxyphenyl groups at the 7-position enhance activity compared to methyl or ethyl groups .

Table 1: Antiproliferative Activity of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis via caspase activation
HeLa3.5Microtubule disruption
MV4-114.0PARP cleavage
K5626.0Induction of cell cycle arrest

Case Studies

Case Study 1: In Vitro Evaluation
In a study evaluating various pyrazolo[4,3-b]pyridine derivatives, 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid was identified as one of the most potent compounds against HeLa cells, with an IC50 value of 3.5 µM. The study highlighted its ability to induce G2/M phase arrest in a dose-dependent manner .

Case Study 2: Molecular Modeling
Molecular docking studies suggest that the compound interacts favorably with tubulin at the colchicine binding site, supporting its role as a potential tubulin inhibitor. This interaction was corroborated by in vitro assays demonstrating significant inhibition of tubulin polymerization .

Q & A

Q. What are the recommended synthetic routes for 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Condensation : Reacting pyridine derivatives with propargyl alcohol or isopropyl halides to introduce the 2-propan-2-yl substituent.
  • Cyclization : Using reagents like POCl₃ or PCl₅ to form the pyrazolo-pyridine core .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions. For example, methyl 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylate analogs can be hydrolyzed using NaOH/MeOH .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~1.4 ppm for isopropyl CH₃, δ ~8.5–9.0 ppm for pyridine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity ≥95% .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 262.1 for C₁₁H₁₂N₃O₂) .

Q. What solvents and storage conditions are optimal for this compound?

Methodological Answer:

  • Solubility : DMSO or DMF for stock solutions; limited solubility in water or hexane.
  • Storage : –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Avoid exposure to moisture due to the carboxylic acid group’s hygroscopicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a diffractometer.
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters: R1 < 0.05, wR2 < 0.10. The isopropyl group’s torsional angles and hydrogen bonding (e.g., carboxylic acid dimerization) are critical .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Analysis :
    • If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign protons/carbons unambiguously.
    • For inconsistent MS results, verify ionization conditions (e.g., adjust capillary voltage in ESI-MS).
    • Cross-validate purity via elemental analysis (C, H, N) .

Q. What strategies optimize synthetic yield for large-scale production?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions to improve efficiency.
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., ester to acid conversion).
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance scalability .

Q. How can computational modeling predict biological activity or reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxylic acid’s H-bonding propensity).
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Pyrazolo-pyridine cores often show affinity for ATP-binding pockets .

Q. What are the key considerations for derivatizing this compound for structure-activity studies?

Methodological Answer:

  • Functionalization :
    • Amide formation: React with amines (e.g., HATU/DIPEA activation).
    • Esterification: Use SOCl₂/MeOH to protect the carboxylic acid.
  • Biological Assays : Test antimicrobial activity via microdilution (MIC ≤ 32 µg/mL) or anticancer potential via MTT assays (IC₅₀ < 10 µM) .

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